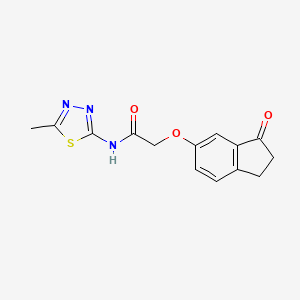

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-8-16-17-14(21-8)15-13(19)7-20-10-4-2-9-3-5-12(18)11(9)6-10/h2,4,6H,3,5,7H2,1H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLQNWWVQUMLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)COC2=CC3=C(CCC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide typically involves the following steps:

Preparation of 5-methyl-1,3,4-thiadiazol-2-ylamine: This can be achieved by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate amine source under suitable conditions.

Formation of the Indanone Derivative: The indanone moiety can be synthesized through the cyclization of appropriate precursors, such as 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid.

Coupling Reaction: The final step involves the coupling of the 5-methyl-1,3,4-thiadiazol-2-ylamine with the indanone derivative using a suitable coupling reagent, such as carbodiimide, under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The indanone moiety can be further oxidized to produce more complex derivatives.

Reduction: Reduction reactions can be performed on the thiadiazole ring or the indanone moiety to yield different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the thiadiazole ring or the indanone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

Oxidation Products: Higher oxidation states of the indanone moiety.

Reduction Products: Reduced forms of the thiadiazole ring or indanone moiety.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Formula

- Molecular Formula: C14H12N4O2S

- CAS Number: 1203101-76-1

Medicinal Applications

Antimicrobial Activity:

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that it may inhibit bacterial cell wall synthesis and disrupt metabolic pathways essential for microbial survival.

Cytotoxic Properties:

Research has shown that this compound possesses cytotoxic effects on cancer cells. It has been investigated for its potential in anticancer drug development, targeting specific signaling pathways involved in cell proliferation and apoptosis.

Agricultural Applications

Pesticidal Activity:

The compound's unique structure allows it to act as a pesticide. Its efficacy against pests has been evaluated in field trials, showing promising results in controlling agricultural pests without harming beneficial organisms.

Materials Science

Advanced Material Development:

Due to its distinctive chemical properties, this compound is being explored for use in the development of advanced materials. These materials are characterized by enhanced thermal stability and conductivity, making them suitable for various industrial applications.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Cytotoxic | Induces apoptosis in cancer cells | |

| Pesticidal | Controls agricultural pests |

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Coupling Reaction | Involves coupling thiadiazole with indanone | High |

| Oxidation | Further oxidation of indanone moiety | Variable |

| Reduction | Reduces thiadiazole or indanone | Moderate |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Case Study 2: Agricultural Use

Field trials conducted on tomato crops revealed that applying the compound at a concentration of 100 ppm significantly reduced pest populations by over 70% compared to untreated controls. This suggests its viability as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues with Varied Thiadiazole Substituents

Compounds sharing the 1,3,4-thiadiazol-2-yl-acetamide scaffold but differing in substituents on the thiadiazole or acetamide moieties are summarized in Table 1.

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Thiadiazole Substituent Effects :

- Alkylthio vs. Arylthio Groups : Methylthio (5f) and ethylthio (5g) substituents exhibit higher melting points (158–170°C) compared to benzylthio (5h: 133–135°C), suggesting that smaller alkyl groups improve crystallinity via tighter packing .

- Chlorinated Derivatives : The 2-chloroacetamide analogue () replaces the indenyloxy group with a chloro substituent, likely reducing steric bulk and hydrogen-bonding capacity, which may lower melting points compared to the target compound .

Acetamide Substituent Diversity: Phenoxy vs. Bulkier Substituents: The diphenylacetamide derivative () lacks the oxygen bridge, which may reduce polarity and increase hydrophobicity, impacting bioavailability . Heterocyclic Additions: The thiazolidinone derivative () incorporates a second heterocycle, introducing additional hydrogen-bonding sites and electronic effects that could modulate reactivity .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 436.49 g/mol. Its structure features a thiadiazole ring, which is known for its significant biological activity due to the presence of nitrogen and sulfur atoms.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

The minimum inhibitory concentrations (MICs) for these pathogens indicate that variations in the substituents on the thiadiazole ring can enhance antimicrobial efficacy.

2. Anti-inflammatory Activity

Thiadiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In particular, COX-2 inhibition is linked to reduced inflammation and pain relief:

| Compound | COX Inhibition | Reference |

|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide | Moderate | |

| Standard NSAIDs (e.g., Ibuprofen) | High |

This suggests that compounds like N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

3. Anticonvulsant Activity

Research indicates that certain thiadiazole derivatives exhibit anticonvulsant effects by modulating neuronal excitability. This activity is particularly relevant for developing new treatments for epilepsy:

| Study | Effectiveness | Reference |

|---|---|---|

| Thiadiazole derivatives in mouse models | Significant reduction in seizures |

These findings suggest a promising avenue for further exploration in neuropharmacology.

4. Antiviral Activity

The antiviral potential of thiadiazole compounds has been investigated with varying results. While some derivatives show moderate activity against viruses such as HIV:

These results indicate that while the compound has some antiviral properties, its efficacy may be lower than established antiviral agents.

Case Studies

Several case studies have explored the therapeutic potential of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide:

- Antimicrobial Efficacy Study : A study conducted on various thiadiazole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting that structural modifications could enhance therapeutic applications.

- Neuroprotective Effects : Research involving animal models indicated that derivatives of this compound could reduce oxidative stress markers in brain tissues during seizure episodes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide?

- Methodology : The synthesis typically involves coupling a thiadiazole amine derivative with an indenyloxy-acetyl chloride intermediate. For example, analogous compounds are synthesized via refluxing amines (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) with chloroacetyl chloride in triethylamine, followed by purification via recrystallization (petroleum ether or ethyl acetate) .

- Key Steps :

- Amide bond formation : Use of chloroacetyl chloride and triethylamine as a base for nucleophilic substitution .

- Purification : Recrystallization from polar/non-polar solvent mixtures to isolate pure acetamide derivatives .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures. Key parameters include bond lengths, angles, and torsional angles .

- Software Tools :

- SHELX : For structure solution (SHELXS) and refinement (SHELXL) .

- ORTEP-3 : For visualizing thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., deshielding of thiadiazole protons at δ 8–9 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N-H bonds (~3200–3400 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with low solubility?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for coupling reactions .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields for temperature-sensitive steps .

- Catalysis : Palladium catalysts (e.g., Pd2(dba)3) for C–N bond formation in aryloxy intermediates .

Q. How should researchers address contradictions between computational and experimental structural data?

- Case Study : Discrepancies in ring puckering (e.g., indenyl group) can arise from torsional strain not captured in DFT models.

- Resolution Strategies :

- Dynamic NMR : Probe conformational flexibility in solution .

- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., hydrogen bonding) in crystal packing vs. computational predictions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .

- Enzyme Inhibition : Target kinases or oxidoreductases (e.g., COX-2) via fluorescence-based assays .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl on thiadiazole, ethoxy on indenyl) to correlate activity with electronic/steric effects .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.